(Cyclopropylmethyl)[(furan-2-yl)methyl]amine
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Studies on derivatives of furan compounds have shown promising biological activities. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives exhibited cytotoxicity against cancer cell lines and microbial activity against bacteria. Such findings highlight the potential of furan derivatives in developing anticancer and antimicrobial agents (Weerachai Phutdhawong et al., 2019).
Novel Routes to Pyrroles
Research has also extended to developing novel synthetic routes to pyrroles, indicating the versatility of furan derivatives as precursors. For example, the reaction of 2-(acylmethylene)propanediol diacetates with primary amines under palladium catalysis yielded 1,2,4-trisubstituted pyrroles, showcasing a new method for synthesizing complex organic structures from simple furan compounds (M. Friedrich et al., 2002).
Anticancer Drug Derivatives
The transformation of bio-derived furanic compounds into pharmaceuticals has been explored, with one study demonstrating the synthesis of bio-derived analogues of the anticancer drug norcantharidin. This work exemplifies the application of furan derivatives in the synthesis of biologically active compounds that could lead to new therapeutic agents (K. Galkin et al., 2017).
Enantioselective Synthesis
The enantioselective synthesis of furan-2-yl amines and amino acids has been achieved, demonstrating the potential of these compounds in creating chiral building blocks for further chemical synthesis. This research contributes to the field of asymmetric synthesis, providing routes to obtain chiral compounds with specific configurations, which are crucial in drug development (A. Demir et al., 2003).
Antimicrobial Activity
Further emphasizing the biological relevance, some synthesized furan derivatives, specifically Schiff bases, have displayed antimicrobial properties. This suggests the utility of such compounds in developing new antimicrobial agents, which is critical in the fight against resistant bacterial strains (M. Arora et al., 2013).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
Furan derivatives, in general, have been employed as medicines in a number of distinct disease areas
Biochemical Pathways
Cyclopropane biosynthesis has been grouped into two major pathways according to whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not .
Pharmacokinetics
Furan derivatives are known to improve pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives have been known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Properties
IUPAC Name |
1-cyclopropyl-N-(furan-2-ylmethyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-9(11-5-1)7-10-6-8-3-4-8/h1-2,5,8,10H,3-4,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGVDRJBZSXWPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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